4-Chloro-6-iodopyridine-2-carbaldehyde

Description

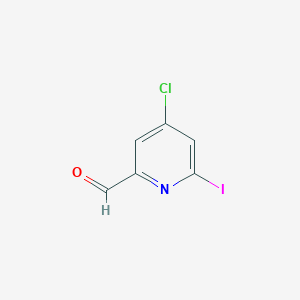

4-Chloro-6-iodopyridine-2-carbaldehyde is a halogenated pyridine derivative featuring a chloro substituent at position 4, an iodo group at position 6, and a carbaldehyde functional group at position 2. This compound’s structure combines electron-withdrawing halogens with a reactive aldehyde, making it valuable in synthetic chemistry, particularly in cross-coupling reactions, nucleophilic substitutions, and as a precursor for pharmaceuticals or agrochemicals.

Properties

IUPAC Name |

4-chloro-6-iodopyridine-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClINO/c7-4-1-5(3-10)9-6(8)2-4/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUAKXRYYYJKDMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C=O)I)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-iodopyridine-2-carbaldehyde typically involves halogenation and formylation reactions. One common method includes the iodination of 4-chloro-2-pyridinecarboxaldehyde using iodine and a suitable oxidizing agent. The reaction conditions often involve the use of solvents like acetonitrile or dichloromethane and may require heating to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments would be crucial to maintain the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-iodopyridine-2-carbaldehyde undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium azide or potassium tert-butoxide in polar aprotic solvents.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like tetrahydrofuran or dimethylformamide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds or other complex structures.

Scientific Research Applications

4-Chloro-6-iodopyridine-2-carbaldehyde has diverse applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as an intermediate in organic synthesis.

Biology: Investigated for its potential as a precursor in the synthesis of biologically active molecules, including pharmaceuticals.

Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-6-iodopyridine-2-carbaldehyde depends on its specific application. In organic synthesis, its reactivity is primarily due to the presence of the aldehyde group and the halogen substituents, which can undergo various chemical transformations. In biological systems, its mechanism of action would be related to its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 4-chloro-6-iodopyridine-2-carbaldehyde, differing in substituent positions, halogen types, or heterocyclic frameworks. Key comparisons are summarized in Table 1.

Table 1: Comparison of this compound with Analogues

*Calculated based on atomic masses.

Key Structural and Functional Differences

Halogen Effects :

- The iodo group in this compound enhances its utility in heavy-atom crystallography and radiopharmaceuticals due to iodine’s high electron density and isotopic properties. In contrast, chloro derivatives (e.g., 6-chloropyridine-2-carbaldehyde) are more cost-effective but less reactive in metal-catalyzed reactions .

- Methoxy vs. Iodo : 4-Chloro-6-methoxypyrimidine-2-carbaldehyde (a pyrimidine analogue) replaces iodine with methoxy, reducing steric bulk and altering electronic properties, which may favor hydrogen bonding in drug design .

Positional Isomerism :

- The aldehyde group’s position significantly impacts reactivity. For instance, 2-chloro-4-pyridinecarboxaldehyde (CHO at position 4) shows higher electrophilicity at the aldehyde than this compound (CHO at position 2), influencing nucleophilic addition patterns .

Heterocyclic Core :

- Pyrimidine derivatives (e.g., 4-chloro-6-methoxypyrimidine-2-carbaldehyde) offer two nitrogen atoms, enhancing hydrogen-bonding capabilities compared to pyridine-based analogues. This feature is critical in kinase inhibitor development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.